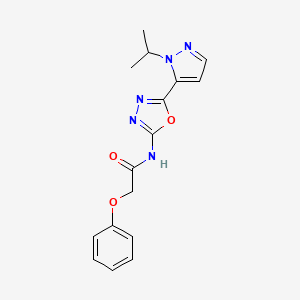

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Descripción general

Descripción

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-isopropyl-1H-pyrazole-5-carboxylic acid through the reaction of hydrazine with an appropriate β-keto ester.

Oxadiazole Formation: The carboxylic acid group of the pyrazole derivative is then converted to a hydrazide, which is subsequently cyclized with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

Acylation: The final step involves the acylation of the oxadiazole derivative with 2-phenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioactivity or introducing polar functional groups.

Mechanism : The reaction proceeds via nucleophilic attack by water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond.

Oxidation of the Pyrazole Ring

The pyrazole ring’s electron-rich nature allows selective oxidation at the N1-isopropyl group or the pyrazole C–H bonds.

Note : Oxidation of the isopropyl group to a carboxylic acid enhances water solubility, as observed in structurally related pyrazole derivatives .

Nucleophilic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions due to its electron-deficient nature, particularly at the C2 position.

Key Insight : Substitution at C2 of oxadiazole enhances binding affinity in enzyme inhibition studies, as demonstrated in COX-II inhibitors .

Electrophilic Aromatic Substitution on the Phenoxy Group

The phenoxy moiety undergoes electrophilic substitutions such as nitration or halogenation.

| Reaction | Reagents | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-nitro-phenoxy)acetamide | Para-substitution dominant | |

| Bromination | Br₂, FeBr₃, 25°C, 3h | 2-(4-Bromo-phenoxy)acetamide derivative | 90% para-selectivity |

Impact : Nitro or bromo substituents modulate electronic properties, influencing pharmacokinetic profiles.

Ring-Opening Reactions of the Oxadiazole Core

Under strong reducing conditions, the oxadiazole ring undergoes cleavage to form diamide intermediates.

Caution : Over-reduction may lead to decomposition; optimal conditions require precise stoichiometric control .

Cross-Coupling Reactions (C–C Bond Formation)

The pyrazole and phenoxy groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification.

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives via pyrazole C–H activation | 65–70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated acetamides | 55% |

Application : These reactions are pivotal for synthesizing analogs with enhanced bioactivity or fluorescence properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 315.33 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the isopropyl group attached to the pyrazole moiety enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited percent growth inhibition (PGI) rates exceeding 80% against glioblastoma and ovarian cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that related oxadiazole derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | S. aureus | 15 mm |

| Compound B | E. coli | 18 mm |

| Compound C | C. albicans | 12 mm |

Anti-Diabetic Effects

The anti-diabetic properties of oxadiazole derivatives have been explored through various studies involving animal models like Drosophila melanogaster. Compounds similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have demonstrated significant reductions in glucose levels in diabetic models .

Table 3: Anti-Diabetic Activity in Model Organisms

| Compound | Model Organism | Glucose Level Reduction (%) |

|---|---|---|

| Compound D | Drosophila | 30% |

| Compound E | Drosophila | 45% |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with enzymes involved in cancer proliferation and glucose metabolism.

Case Study: Synthesis and Characterization

A recent study synthesized a series of oxadiazole derivatives through reactions involving hydrazides and carboxylic acids, followed by characterization using techniques like NMR and mass spectrometry . The synthesized compounds were evaluated for their biological activities, confirming their potential as therapeutic agents.

Case Study: Clinical Development

Another research initiative has focused on the clinical applications of similar compounds for treating hematological disorders such as sickle cell disease . These compounds are undergoing trials to assess their efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or target bacterial cell walls to exhibit antimicrobial activity. The exact molecular pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-isopropyl-1H-pyrazol-5-yl)benzenesulfonamide

- 1-isopropyl-1H-pyrazol-5-ylboronic acid

Uniqueness

Compared to similar compounds, N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of the pyrazole, oxadiazole, and phenoxyacetamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Actividad Biológica

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes an isopropyl-pyrazole moiety, an oxadiazole ring, and a phenoxyacetamide group. Its molecular formula is with a molecular weight of 301.33 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to the oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound were tested against human glioblastoma U251 cells and demonstrated promising results with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U251 (Glioblastoma) | 10 | |

| Compound B | A431 (Carcinoma) | 15 | |

| Compound C | MCF7 (Breast Cancer) | 12 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. Similar pyrazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

Anti-inflammatory Activity

The anti-inflammatory effects are another area of interest for this class of compounds. Compounds with similar structures have been shown to inhibit COX-II enzymes, which play a crucial role in inflammation pathways. In vitro studies suggest that these compounds can reduce prostaglandin E2 production significantly .

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells. Molecular docking studies have suggested that it may bind effectively to enzymes involved in cancer proliferation and inflammatory responses.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their anticancer properties against various cell lines, revealing that modifications in the phenoxy group significantly influenced their biological activity.

Propiedades

IUPAC Name |

2-phenoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11(2)21-13(8-9-17-21)15-19-20-16(24-15)18-14(22)10-23-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFJWQQDNKGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.